molecular formula C11H11Cl2N3O3S B2542826 N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide CAS No. 1445229-51-5

N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide

Cat. No. B2542826
CAS RN: 1445229-51-5
M. Wt: 336.19
InChI Key: DIRUEGVASZVYAI-UHFFFAOYSA-N
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Description

N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide, also known as DCM-SA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DCM-SA belongs to the class of sulfonamides and is known for its anti-inflammatory and analgesic effects.

Mechanism Of Action

The mechanism of action of N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell growth. By inhibiting DHFR, N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide disrupts the normal cellular processes and leads to the anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide has been found to reduce the activity of nociceptive neurons in the spinal cord, leading to a decrease in pain perception.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide in lab experiments is its specificity for DHFR inhibition. This allows for targeted inhibition of cellular processes and reduces the risk of off-target effects. However, one limitation of using N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide is its potential toxicity. N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide has been found to have cytotoxic effects on certain cell types, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide. One direction is the investigation of its use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, the development of more potent and selective DHFR inhibitors based on the structure of N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide may lead to the discovery of new therapeutic agents. Finally, further research into the mechanisms of action of N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide may provide insights into the cellular processes involved in inflammation and pain perception.

Synthesis Methods

The synthesis of N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide involves the reaction of 3,4-dichlorobenzyl cyanide with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetamide and sodium hydroxide to yield N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide.

Scientific Research Applications

N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide has been studied for its potential use in the treatment of various inflammatory and pain-related conditions. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide has been found to reduce pain by modulating the activity of nociceptive neurons.

properties

IUPAC Name

N-[cyano-(3,4-dichlorophenyl)methyl]-2-(methanesulfonamido)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O3S/c1-20(18,19)15-6-11(17)16-10(5-14)7-2-3-8(12)9(13)4-7/h2-4,10,15H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRUEGVASZVYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(=O)NC(C#N)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide

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